2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
CAS No.: 263746-95-8
Cat. No.: VC3034253
Molecular Formula: C17H13N5O
Molecular Weight: 303.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 263746-95-8 |
|---|---|
| Molecular Formula | C17H13N5O |
| Molecular Weight | 303.32 g/mol |
| IUPAC Name | 2-[(4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C17H13N5O/c1-10-11-6-2-4-8-13(11)19-16(18-10)22-17-20-14-9-5-3-7-12(14)15(23)21-17/h2-9H,1H3,(H2,18,19,20,21,22,23) |
| Standard InChI Key | NTTPCGFCDSVJQW-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NC2=CC=CC=C12)NC3=NC4=CC=CC=C4C(=O)N3 |
| Canonical SMILES | CC1=NC(=NC2=CC=CC=C12)NC3=NC4=CC=CC=C4C(=O)N3 |
Introduction
Chemical Structure and Properties
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol (CAS No.: 263746-95-8) is characterized by two quinazoline rings connected through an amino bridge, with a methyl group at the 4-position of one quinazoline ring and a hydroxyl group at the 4-position of the other quinazoline ring. This unique arrangement contributes to the compound's distinctive properties and potential pharmacological activities.
Physical and Chemical Properties
The compound possesses the following key properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H13N5O |
| Molecular Weight | 303.32 g/mol |
| Appearance | Crystalline solid |
| CAS Number | 263746-95-8 |
| IUPAC Name | 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol |
| Alternative Name | 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4(3H)-one |
The compound contains multiple nitrogen atoms within its structure, providing potential hydrogen bond acceptor sites, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These features are significant for its potential biological interactions and medicinal applications.
| Compound | EGFR kinase inhibition (nM) | VEGFR-2 kinase inhibition (nM) | PDGFR-β kinase inhibition (nM) |
|---|---|---|---|
| Quinazoline derivative 1 | 2.8 ± 1.1 | 8.4 ± 2.2 | 5.6 ± 0.4 |
| Quinazoline derivative 2 | 5.0 ± 0.4 | 9.3 ± 3.9 | 7.8 ± 0.5 |
| Erlotinib (reference) | 1.2 ± 0.2 | 124.7 ± 18.2 | 12.2 ± 1.9 |
The presence of the 4-methyl group and the 2-amino linkage in 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol are structural features that could contribute to similar kinase inhibitory activities .
Antimicrobial Activity
Quinazoline derivatives have demonstrated significant antimicrobial properties against both bacterial and fungal pathogens. The structural features of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol suggest potential antimicrobial activity, particularly through:
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Interference with bacterial cell wall synthesis or DNA replication.
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Inhibition of essential enzymes in microbial metabolic pathways.
Studies of related quinazoline compounds have shown that substituents at the 2- and 4-positions significantly influence antimicrobial efficacy, with certain substitution patterns enhancing activity against gram-positive bacteria .
Anti-inflammatory Properties
The quinazoline scaffold has been associated with anti-inflammatory activities through various mechanisms, including:
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Inhibition of inflammatory mediators such as cytokines and prostaglandins.
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Modulation of signaling pathways involved in inflammatory responses.
While specific data on the anti-inflammatory properties of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is limited, its structural features suggest potential activity in this therapeutic area.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol and related compounds provides valuable insights for rational drug design.
Impact of Substitutions at Key Positions
Research on related quinazoline compounds has revealed several important SAR trends:
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2-Position Substitution: The presence of substituents at the 2-position of the quinazoline scaffold significantly enhances binding to biological targets. Compounds with 2-CH3 or 2-Cl substitutions have demonstrated 7-10 fold higher potency compared to 2-H substituted analogs in microtubule targeting assays .
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4-Position Substitution: Variations at the 4-position are generally well-tolerated and can be modified to optimize activity against specific targets. In 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, the methyl group at the 4-position of one quinazoline and the hydroxyl group at the 4-position of the other quinazoline may contribute to its biological profile .
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Linking Moiety: The amino linkage between the two quinazoline rings likely plays a crucial role in the compound's biological activities, potentially serving as both a hydrogen bond donor and a spacer that allows optimal orientation for target binding.
Comparisons with Structural Analogs
Several structural analogs of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol have been identified, offering insights into how subtle structural modifications affect properties and activities:
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2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol (CAS 263746-98-1): This analog contains an additional methoxy group at the 6-position of the 4-methylquinazoline ring, potentially enhancing interactions with specific biological targets .
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2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4-ol (CAS 376625-26-2): This derivative features an ethyl group at the 6-position, which may increase lipophilicity and alter the compound's pharmacokinetic properties .
These structural variations provide a foundation for understanding how modifications to the basic 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol scaffold might be utilized to optimize specific biological activities.
Future Research Directions
The unique structure and potential biological activities of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol suggest several promising research directions.
Structural Optimization
Future research could focus on structural modifications to enhance specific properties:
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Incorporation of additional functional groups to improve water solubility while maintaining biological activity.
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Exploration of different linkers between the quinazoline rings to optimize spatial orientation for target binding.
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Development of hybrid molecules incorporating the 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol scaffold with other pharmacophores to create multi-functional therapeutic agents .
Biological Evaluation
Comprehensive biological evaluation of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol would be valuable to fully characterize its therapeutic potential:
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Detailed kinase inhibition profiling against a panel of oncogenic kinases.
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Evaluation of antiproliferative effects against diverse cancer cell lines.
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Assessment of antimicrobial activity against clinically relevant bacterial and fungal pathogens.
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In vivo studies to determine pharmacokinetic properties and efficacy in disease models.
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